An In-Depth Technical Guide to (R)-2-Methyl-1-phenylpropan-1-amine (CAS: 23844-66-8)
An In-Depth Technical Guide to (R)-2-Methyl-1-phenylpropan-1-amine (CAS: 23844-66-8)
Prepared by a Senior Application Scientist
Executive Summary
(R)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine of significant interest to the pharmaceutical and fine chemical industries. Its stereodefined structure makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals, underscoring the importance of enantiomerically pure precursors like the topic compound.[1] This guide provides a comprehensive technical overview of (R)-2-Methyl-1-phenylpropan-1-amine, covering its physicochemical properties, stereoselective synthesis strategies, rigorous analytical characterization methods, key applications in drug development, and essential safety and handling protocols. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols grounded in authoritative references.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and process development.
Chemical Identifiers
The identity of (R)-2-Methyl-1-phenylpropan-1-amine is defined by several key identifiers.
| Identifier | Value | Source |
| CAS Number | 23844-66-8 | [2] |
| IUPAC Name | (1R)-2-methyl-1-phenylpropan-1-amine | [2] |
| Molecular Formula | C₁₀H₁₅N | [2][3] |
| Molecular Weight | 149.23 g/mol | [2][3] |
| Canonical SMILES | CC(C)N | [2][3] |
| InChIKey | UVXXBSCXKKIBCH-SNVBAGLBSA-N | [2] |
Computed Physical Properties
The following table summarizes key computed physical and chemical properties, which are crucial for predicting behavior in reactions and separations.
| Property | Value | Source |
| pKa | 9 ± 0.10 (Predicted) | [4] |
| XLogP3 | 2.1 | [2][5] |
| Topological Polar Surface Area | 26 Ų | [2][5] |
| Complexity | 103 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2][5] |
| Hydrogen Bond Acceptor Count | 1 | [2][5] |
Synthesis and Stereoselective Control
The primary challenge in synthesizing (R)-2-Methyl-1-phenylpropan-1-amine is the precise control of the stereocenter at the benzylic carbon. Both classical chemical methods and modern biocatalytic routes have been developed to achieve high enantiomeric purity.
Chemical Synthesis Pathway
A multi-step chemical synthesis route can be employed, often starting from a substituted benzyl halide and building the carbon skeleton before forming the amine. A representative pathway involves alkylation, hydrolysis, a Curtius rearrangement, and final deprotection.[6]
The Curtius rearrangement is a cornerstone of this approach.[7] It transforms a carboxylic acid into a primary amine with one fewer carbon atom via an acyl azide and an isocyanate intermediate.[8][9] The key advantage of this reaction is that the alkyl group migrates with full retention of its stereochemical configuration, making it an excellent choice for converting a chiral carboxylic acid into a chiral amine without racemization.[8]
A generalized workflow is presented below:
-
Alkylation: A substituted benzyl halide is reacted with the anion of isobutyronitrile to form 2-methyl-1-substituted phenyl-2-butyronitrile.
-
Hydrolysis: The nitrile is hydrolyzed under basic conditions to yield the corresponding 2-methyl-1-substituted phenyl-2-butyric acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate. This is trapped with an alcohol (e.g., benzyl alcohol) to form a stable carbamate.[6][7]
-
Deprotection: The carbamate protecting group is removed, typically via catalytic hydrogenation, to yield the final chiral primary amine.[6]
Biocatalytic Approaches: A Green Chemistry Perspective
Modern synthetic chemistry increasingly leverages biocatalysis for its exceptional stereoselectivity and environmentally benign reaction conditions. Amine transaminases (ATAs) are powerful enzymes for synthesizing chiral amines from prochiral ketones.[10][11]
Causality: ATAs catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor with high enantioselectivity.[11] This approach is highly attractive because it can generate the desired enantiomer in a single step from a simple precursor, often with near-perfect stereocontrol (>99% enantiomeric excess). The enzyme's active site acts as a chiral template, ensuring that the amino group is added to only one face of the prochiral ketone. This avoids the multi-step sequences and potentially harsh reagents of classical chemical routes.[12][13]
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and, most importantly, the enantiomeric purity of (R)-2-Methyl-1-phenylpropan-1-amine.
-
Structural Confirmation: Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.
-
Purity Assessment: The chemical purity (achiral purity) is typically determined by High-Performance Liquid Chromatography (HPLC) with a standard reversed-phase column (e.g., C18) or by Gas Chromatography (GC).
Enantiomeric Purity Determination: The Critical Step
Determining the enantiomeric excess (% ee) is the most critical quality control parameter for a chiral molecule. This cannot be achieved with standard chromatography and requires a chiral environment. Chiral HPLC is the most versatile and widely used technique for this purpose.[14]
Field Insight: The choice of the Chiral Stationary Phase (CSP) is the single most important factor for a successful separation.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and should be the primary screening choice for novel chiral amines. Their helical polymer structures create chiral grooves that can differentiate enantiomers through a combination of steric interactions, hydrogen bonding, and π-π interactions.[16]
Protocol: Chiral HPLC Method Development
This protocol outlines a self-validating system for developing a robust method to determine the enantiomeric purity.
-
CSP Screening:
-
Prepare a solution of the racemic amine (a 1:1 mixture of R and S enantiomers) in a suitable solvent (e.g., hexane/isopropanol). The racemate is essential for development as it allows for the calculation of the resolution factor.
-
Screen a set of at least 2-3 polysaccharide-based CSPs (e.g., Lux Cellulose-1, Chiralcel OD-H).
-
Begin with a simple mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol) in a 90:10 ratio.[15][16]
-
-
Mobile Phase Optimization:
-
Once a CSP shows partial separation, systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Test different alcohol modifiers (isopropanol vs. ethanol) as they offer different selectivities.
-
-
Parameter Refinement:
-
Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to optimize the balance between analysis time and resolution.[16]
-
Ensure the column temperature is controlled to maintain run-to-run reproducibility.
-
-
Validation and Calculation:
-
Once baseline resolution (Rs > 1.5) is achieved, the method can be validated.
-
Inject the (R)-enantiomer sample and calculate the enantiomeric excess using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Applications in Pharmaceutical Research and Development
(R)-2-Methyl-1-phenylpropan-1-amine is not an API itself but a crucial precursor whose chirality is transferred to the final drug molecule.[17]
-
β2-Adrenergic Receptor Agonists: This amine is a key side-chain component in the synthesis of long-acting β2 agonists (LABAs) like BI-167107, which are investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[6] The specific stereochemistry is vital for the molecule's binding affinity and efficacy at the receptor.
-
Central Nervous System (CNS) Agents: Due to its structural relationship to phenethylamine, a core structure in many neurotransmitters, this chiral amine and its derivatives are valuable for developing CNS-active drugs.[18]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While toxicological data for this specific enantiomer is limited, data for related compounds and the racemate suggest it should be handled with care.[19]
Hazard Identification
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Source |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | [19][20] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [19][20] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [19][20] |
| STOT, Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. | [19][20] |
| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage (Reported for racemate). | [5] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[21]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C, protected from light.[3]
-
In case of Exposure:
Conclusion
(R)-2-Methyl-1-phenylpropan-1-amine is a high-value chiral intermediate whose importance is defined by its stereochemically pure structure. Its successful application in drug development hinges on robust synthetic control to establish the correct stereocenter and rigorous analytical methods, particularly chiral HPLC, to verify enantiomeric purity. As the pharmaceutical industry continues to develop more complex and stereospecific drugs, the demand for well-characterized chiral building blocks like this amine will remain high. Adherence to proper safety and handling protocols is mandatory for its use in a research or manufacturing environment.
References
Click to expand
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7129626, (R)-2-Methyl-1-phenylpropan-1-amine. [Link]
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ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]
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ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
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